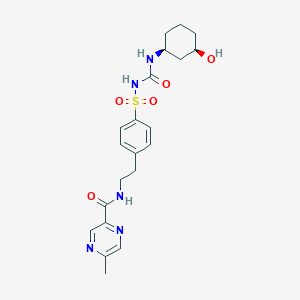
3-顺式-羟基格列吡嗪
描述
3-cis-Hydroxyglipizide is a metabolite of glipizide, an oral hypoglycemic agent belonging to the second-generation sulfonylurea drug class. Glipizide is primarily used to control blood sugar levels in patients with type 2 diabetes mellitus by stimulating insulin release from pancreatic beta cells .
科学研究应用
3-cis-Hydroxyglipizide has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of sulfonylurea drug metabolism and pharmacokinetics.
Biology: It is used to investigate the metabolic pathways and enzyme interactions involved in the biotransformation of glipizide.
Medicine: It serves as a biomarker for monitoring the pharmacokinetics and therapeutic efficacy of glipizide in patients with type 2 diabetes mellitus.
Industry: It is used in the development and optimization of analytical methods for the quantification of glipizide and its metabolites in biological samples
作用机制
Target of Action
The primary target of 3-cis-Hydroxyglipizide is the pancreatic beta cells . These cells play a crucial role in the regulation of blood glucose levels by producing and releasing insulin .
Mode of Action
3-cis-Hydroxyglipizide works by sensitizing these pancreatic beta cells, stimulating them to release insulin . This insulin then helps to lower blood glucose levels .
Biochemical Pathways
3-cis-Hydroxyglipizide is a metabolite of glipizide, a second-generation sulfonylurea . Sulfonylureas are known to enhance the hypoglycemic potency by containing a more non-polar side chain in their chemical structure .
Pharmacokinetics
3-cis-Hydroxyglipizide is metabolized by CYP2C9 and CYP2C19 to inactive metabolites . Less than 10% of the initial dose of the drug can be detected in the urine and feces as unchanged glipizide . The mean terminal elimination half-life of glipizide ranged from 2 to 5 hours after single or multiple doses in patients with type 2 diabetes mellitus .
Result of Action
The result of 3-cis-Hydroxyglipizide’s action is the lowering of blood glucose levels . This is achieved through the stimulation of insulin release from the pancreatic beta cells .
Action Environment
The action, efficacy, and stability of 3-cis-Hydroxyglipizide can be influenced by various environmental factors. For example, co-administered medicinal herbs can modify a drug’s pharmacokinetics (PK), effectiveness, and toxicity .
生化分析
Biochemical Properties
3-cis-Hydroxyglipizide plays a role in biochemical reactions primarily as a metabolite of glipizide. It interacts with various enzymes, proteins, and other biomolecules during its formation and subsequent metabolism. The primary enzymes involved in the metabolism of glipizide to 3-cis-Hydroxyglipizide are cytochrome P450 enzymes, specifically CYP2C9 and CYP2C19 . These enzymes catalyze the hydroxylation of glipizide, leading to the formation of 3-cis-Hydroxyglipizide. The interactions between 3-cis-Hydroxyglipizide and these enzymes are crucial for its formation and further metabolism.
Cellular Effects
3-cis-Hydroxyglipizide influences various cellular processes due to its origin from glipizide. Glipizide, and consequently its metabolite 3-cis-Hydroxyglipizide, affects pancreatic beta cells by stimulating insulin release. This action is mediated through the inhibition of ATP-sensitive potassium channels, leading to depolarization of the cell membrane and subsequent calcium influx . The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules. Additionally, 3-cis-Hydroxyglipizide may impact cell signaling pathways, gene expression, and cellular metabolism through its effects on insulin secretion and glucose homeostasis.
Molecular Mechanism
The molecular mechanism of action of 3-cis-Hydroxyglipizide involves its interaction with ATP-sensitive potassium channels on pancreatic beta cells. By inhibiting these channels, 3-cis-Hydroxyglipizide causes membrane depolarization and calcium influx, which ultimately leads to insulin release . This mechanism is similar to that of glipizide, as 3-cis-Hydroxyglipizide is a metabolite formed from glipizide. The binding interactions with the potassium channels and the subsequent cellular responses are critical for the compound’s effects on insulin secretion and glucose regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-cis-Hydroxyglipizide can change over time due to its stability and degradation. Studies have shown that glipizide and its metabolites, including 3-cis-Hydroxyglipizide, undergo enterohepatic circulation, which can influence their temporal effects . The stability of 3-cis-Hydroxyglipizide in biological systems is essential for its sustained activity. Long-term effects on cellular function, such as prolonged insulin secretion and glucose regulation, have been observed in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 3-cis-Hydroxyglipizide vary with different dosages in animal models. At therapeutic doses, 3-cis-Hydroxyglipizide effectively stimulates insulin release and lowers blood glucose levels. At higher doses, toxic or adverse effects may occur, including hypoglycemia and potential damage to pancreatic beta cells . Animal studies have demonstrated threshold effects, where the compound’s efficacy and safety are dose-dependent.
Metabolic Pathways
3-cis-Hydroxyglipizide is involved in metabolic pathways related to the metabolism of glipizide. The primary enzymes responsible for its formation are cytochrome P450 enzymes, specifically CYP2C9 and CYP2C19 . These enzymes hydroxylate glipizide to produce 3-cis-Hydroxyglipizide. The metabolite may further undergo conjugation reactions, such as glucuronidation, to facilitate its excretion from the body. The interactions with these enzymes and the subsequent metabolic flux are crucial for the compound’s pharmacokinetics.
Transport and Distribution
The transport and distribution of 3-cis-Hydroxyglipizide within cells and tissues are influenced by its physicochemical properties. The compound is likely transported across cell membranes through passive diffusion or facilitated transport mechanisms. Binding proteins and transporters may also play a role in its distribution within the body . The localization and accumulation of 3-cis-Hydroxyglipizide in specific tissues can affect its activity and function.
Subcellular Localization
The subcellular localization of 3-cis-Hydroxyglipizide is primarily within pancreatic beta cells, where it exerts its effects on insulin secretion. The compound may also localize to other cellular compartments involved in its metabolism and excretion. Targeting signals or post-translational modifications may direct 3-cis-Hydroxyglipizide to specific organelles, influencing its activity and function .
准备方法
3-cis-Hydroxyglipizide is synthesized through the hydroxylation of glipizide. This reaction is catalyzed by the cytochrome P450 enzymes, specifically CYP2C9 and CYP2C19 . The industrial production of 3-cis-Hydroxyglipizide involves the controlled hydroxylation of glipizide under specific reaction conditions to ensure the formation of the desired cis-isomer .
化学反应分析
3-cis-Hydroxyglipizide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids under specific conditions.
Reduction: The hydroxyl group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
相似化合物的比较
3-cis-Hydroxyglipizide is similar to other hydroxylated metabolites of sulfonylurea drugs, such as 4-trans-Hydroxyglipizide. it is unique in its specific stereochemistry and the position of the hydroxyl group. Other similar compounds include:
4-trans-Hydroxyglipizide: Another hydroxylated metabolite of glipizide with a different stereochemistry.
Hydroxyglyburide: A hydroxylated metabolite of glyburide, another sulfonylurea drug.
Hydroxyglimepiride: A hydroxylated metabolite of glimepiride, another sulfonylurea drug
属性
CAS 编号 |
38207-37-3 |
|---|---|
分子式 |
C21H27N5O5S |
分子量 |
461.5 g/mol |
IUPAC 名称 |
N-[2-[4-[[(1R,3S)-3-hydroxycyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-5-methylpyrazine-2-carboxamide |
InChI |
InChI=1S/C21H27N5O5S/c1-14-12-24-19(13-23-14)20(28)22-10-9-15-5-7-18(8-6-15)32(30,31)26-21(29)25-16-3-2-4-17(27)11-16/h5-8,12-13,16-17,27H,2-4,9-11H2,1H3,(H,22,28)(H2,25,26,29)/t16-,17+/m1/s1 |
InChI 键 |
GZLIUWBDTXQVBY-SJORKVTESA-N |
SMILES |
CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCC(C3)O |
手性 SMILES |
CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)N[C@@H]3CCC[C@@H](C3)O |
规范 SMILES |
CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCC(C3)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


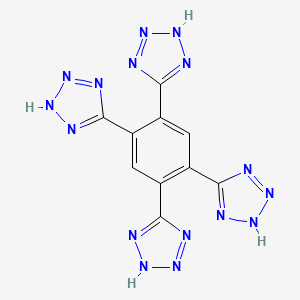
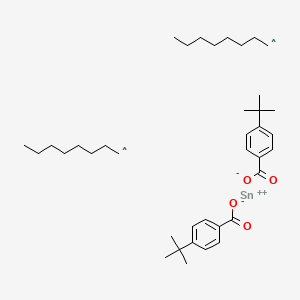

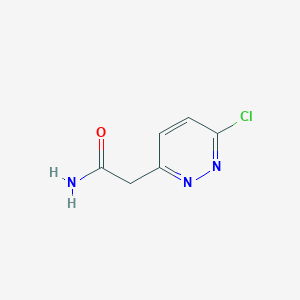
![4,7-Bis(5-bromothiophen-2-yl)-5-fluorobenzo[c][1,2,5]thiadiazole](/img/structure/B1493566.png)
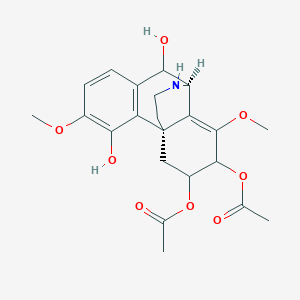
![4-[(1-Benzhydrylazetidin-3-yl)oxy]benzoic acid](/img/structure/B1493591.png)
![[16-[hydroxy(diphenyl)methyl]-13-pyridin-4-yl-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl]-diphenylmethanol](/img/structure/B1493593.png)
![1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493600.png)
![1-{[Ethyl(3-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493601.png)
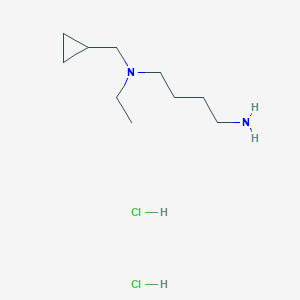
![1-(2,3-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1493604.png)
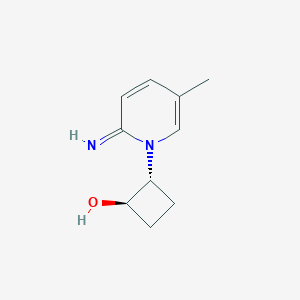
![trans-2-[(2-Chloro-4-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1493607.png)
